molecular formula C24H40O3 B1669508 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol

5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol

Numéro de catalogue: B1669508
Poids moléculaire: 376.6 g/mol
Clé InChI: YNZFFALZMRAPHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is an alkylbenzene and a ring assembly.

Analyse Biochimique

Biochemical Properties

CP55,667 acts as an antagonist and inverse agonist on the GPR55 receptor . The interaction of CP55,667 with GPR55 is concentration-dependent . This interaction plays a significant role in the biochemical reactions involving CP55,667 .

Cellular Effects

CP55,667 has been shown to influence cell function. It has been suggested to have roles in pain signaling, bone morphogenesis, and possibly in vascular endothelial cells . It has also been demonstrated to inhibit cell-specific proliferation of B and T lymphocytes .

Molecular Mechanism

The molecular mechanism of CP55,667 involves its binding interactions with the GPR55 receptor . As an antagonist and inverse agonist, CP55,667 can inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

While specific temporal effects of CP55,667 in laboratory settings are not fully detailed in the available literature, it is known that its activity data across species can be viewed interactively .

Metabolic Pathways

The specific metabolic pathways involving CP55,667 are not fully detailed in the available literature. It is known that CP55,667 interacts with the GPR55 receptor, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of CP55,667 within cells and tissues are not fully detailed in the available literature. Given its interaction with the GPR55 receptor, it is likely that CP55,667 may interact with various transporters or binding proteins .

Subcellular Localization

While specific subcellular localization of CP55,667 is not fully detailed in the available literature, it is known that CP55,667 interacts with the GPR55 receptor . This interaction could potentially influence the subcellular localization of CP55,667.

Activité Biologique

5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol, commonly referred to as CP-55940, is a synthetic cannabinoid that exhibits significant biological activity through its interaction with cannabinoid receptors. This compound is known for its potent agonistic effects on both CB1 and CB2 receptors, which are part of the endocannabinoid system (ECS). Understanding its biological activity is crucial for exploring potential therapeutic applications, particularly in neurodegenerative diseases and metabolic disorders.

  • Molecular Formula : C24H40O3
  • Molecular Mass : 376.57 g/mol
  • CAS Registry Number : 83002-04-4
  • Melting Point : 65-68 °C

CP-55940 acts primarily as a non-selective agonist at cannabinoid receptors CB1 and CB2. The binding affinity for these receptors is characterized by:

  • CB1 Ki : 0.58 nM
  • CB2 Ki : 0.69 nM

These values indicate a strong binding affinity, suggesting that CP-55940 can effectively activate these receptors to elicit physiological responses associated with cannabinoid signaling pathways .

Neuroprotective Effects

Research indicates that CP-55940 may have neuroprotective properties. In vitro studies demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The activation of CB1 receptors has been linked to the modulation of neuroinflammatory responses, which are critical in conditions such as Alzheimer's disease .

Pain Management

CP-55940 has been studied for its analgesic properties. In animal models, it has shown efficacy in reducing pain responses through both peripheral and central mechanisms. The activation of CB1 receptors in the central nervous system is believed to play a significant role in mediating these analgesic effects .

Metabolic Regulation

The compound has also been investigated for its role in metabolic regulation. Studies suggest that CP-55940 can influence metabolic pathways by modulating insulin sensitivity and lipid metabolism. This is particularly relevant in the context of obesity and type 2 diabetes, where endocannabinoid signaling is often dysregulated .

Case Studies

  • Neurodegenerative Disease Model :
    • In a study involving transgenic mice models of Alzheimer’s disease, administration of CP-55940 resulted in reduced amyloid plaque formation and improved cognitive function. This suggests a potential therapeutic role in neurodegenerative diseases .
  • Pain Management Trials :
    • Clinical trials assessing the efficacy of CP-55940 in chronic pain management demonstrated significant reductions in pain scores among participants compared to placebo groups. These results underscore the potential of cannabinoid-based therapies in pain management strategies .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
NeuroprotectionReduced apoptosis in neuronal cells
Analgesic EffectsSignificant reduction in pain responses
Metabolic RegulationImproved insulin sensitivity
Cognitive FunctionEnhanced cognition in Alzheimer’s model

Applications De Recherche Scientifique

Cannabinoid Receptor Agonism

CP 55,940 is recognized for its high affinity for both CB1 and CB2 cannabinoid receptors. It exhibits a Ki value of approximately 0.6 - 5.0 nM at CB1 and 0.7 - 2.6 nM at CB2, indicating its potent agonistic properties that surpass those of Δ9-tetrahydrocannabinol (THC) in various behavioral tests and receptor binding assays .

Pain Management

Research indicates that CP 55,940 can inhibit nociceptive signaling pathways, suggesting its potential use in pain management therapies. It has been shown to modulate pain responses through its action on cannabinoid receptors, making it a candidate for treating chronic pain conditions .

Neuroprotective Effects

Studies have demonstrated that CP 55,940 may exert neuroprotective effects, particularly in models of neurodegenerative diseases. By activating cannabinoid receptors, it could help mitigate neuronal damage and promote survival in stressed neuronal environments .

Case Study: Functional Selectivity in CB2 Receptor Signaling

A significant study highlighted the functional selectivity of CP 55,940 at the CB2 receptor. The compound was found to enhance receptor internalization and activate downstream signaling pathways such as extracellular signal-regulated kinase (ERK) phosphorylation . This suggests that CP 55,940 may have unique signaling properties that could be exploited for therapeutic benefit in conditions like inflammation and pain.

Case Study: Behavioral Effects

In behavioral assays, CP 55,940 demonstrated effects similar to those of THC but with greater potency. Its administration resulted in increased analgesic effects compared to traditional cannabinoids, which could lead to more effective pain management strategies in clinical settings .

CP 55,940 operates through several biological mechanisms:

  • Receptor Binding : It binds with high affinity to both central (CB1) and peripheral (CB2) cannabinoid receptors.
  • Signal Modulation : The compound modulates intracellular signaling pathways involved in pain perception and neuroprotection.
  • Calcium Channel Interaction : It inhibits voltage-gated calcium channels via CB2 receptor activation, further contributing to its analgesic properties .

Potential Therapeutic Uses

Given its pharmacological profile, CP 55,940 holds promise for various therapeutic applications:

  • Chronic pain relief
  • Treatment of neurodegenerative diseases
  • Anti-inflammatory therapies
  • Potential use in psychiatric disorders due to its effects on mood regulation

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural integrity of 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol?

High-performance liquid chromatography (HPLC) with UV detection is the primary method for assessing purity (≥98% as reported in multiple studies) . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. Polarimetric analysis may also be required to distinguish stereoisomers, such as the (±)-5-epi CP 55,940 variant .

Q. How should this compound be stored to ensure stability in experimental settings?

Store lyophilized or crystalline forms at -20°C in airtight containers protected from light. For dissolved samples, use anhydrous ethanol or DMSO as solvents (final concentrations ≤0.5% in assays to avoid cytotoxicity) . Long-term stability (>2 years) is achievable under these conditions .

Q. What is the pharmacological role of this compound in cannabinoid receptor studies?

It acts as a high-affinity, non-selective cannabinoid receptor agonist (CB1/CB2). Experimental applications include calcium flux assays to measure receptor activation and GTPγS binding assays to study G-protein coupling efficiency . Dose-response curves typically use concentrations ranging from 1 nM to 10 µM .

Q. What safety protocols are essential when handling this compound in vitro?

Follow OSHA Hazard Communication Standards (HCS). Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood. Avoid inhalation or direct contact, as it is classified for research use only and not for human/veterinary applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data between human and murine models?

Species-specific differences in CB1/CB2 receptor homology (e.g., 97% vs. 81% sequence similarity) may explain discrepancies. To address this, use species-matched cell lines (e.g., COS-7 cells for murine enzymes) and validate findings with orthogonal assays, such as β-arrestin recruitment or cAMP inhibition .

Q. What experimental designs are optimal for studying the compound’s effects on blood-brain barrier (BBB) permeability?

Employ in vitro BBB models using bovine brain microvascular endothelial cells (BMECs) cultured on transwell inserts. Measure transepithelial electrical resistance (TEER) and quantify compound permeation via LC-MS/MS. Co-administer inhibitors of efflux transporters (e.g., P-glycoprotein) to assess passive vs. active transport .

Q. How does stereochemistry influence the compound’s activity in vivo?

The (1R,2R,5R) stereoisomer exhibits higher CB1 affinity compared to (±)-5-epi variants. Use chiral chromatography to isolate enantiomers and compare their efficacy in behavioral assays (e.g., thermal nociception in rodents). Dose adjustments may be necessary, as stereoisomers can differ in metabolic stability .

Q. What methodologies are recommended for investigating pyrolytic degradation products?

Gas chromatography-mass spectrometry (GC-MS) coupled with pyrolysis at controlled temperatures (e.g., 250–500°C) can identify thermal degradation byproducts. Compare fragmentation patterns with reference standards and assess bioactivity of residues using CB1/CB2 reporter assays .

Q. How can researchers optimize intrathecal administration in rodent models for neuropathic pain studies?

Use cannulation techniques for direct spinal delivery. Doses of 2.5–50 µg/rat in a 10 µL vehicle (1:1 DMSO/saline) are effective for evaluating anti-hyperalgesia. Pre-treat with selective antagonists (e.g., AM630 for CB2) to isolate receptor-specific effects .

Q. What strategies address the compound’s low solubility in aqueous buffers?

Employ cyclodextrin-based solubilization or lipid nanoparticle encapsulation. For in vitro assays, pre-dissolve in DMSO and dilute in buffer containing 0.1% bovine serum albumin (BSA) to prevent aggregation .

Propriétés

IUPAC Name

2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFFALZMRAPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Reactant of Route 2
Reactant of Route 2
5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Reactant of Route 3
5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Reactant of Route 4
5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Reactant of Route 5
5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Reactant of Route 6
5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.